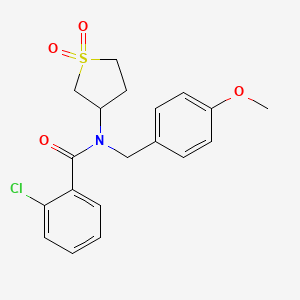![molecular formula C18H18N4O4 B11579194 4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11579194.png)
4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2-METHOXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyethylamino group, a nitrophenyl group, and a dihydrophthalazinone core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-METHOXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the dihydrophthalazinone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(2-METHOXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
4-{4-[(2-METHOXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{4-[(2-METHOXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-methoxyethyl)amino]-4-(4-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)benzamide
- 4-amino-N-(2-methoxyethyl)benzamide
Uniqueness
Compared to similar compounds, 4-{4-[(2-METHOXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-[4-(2-methoxyethylamino)-3-nitrophenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C18H18N4O4/c1-21-18(23)14-6-4-3-5-13(14)17(20-21)12-7-8-15(19-9-10-26-2)16(11-12)22(24)25/h3-8,11,19H,9-10H2,1-2H3 |
Clave InChI |
IMOQBLIKAYXTAO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCOC)[N+](=O)[O-] |
Solubilidad |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B11579116.png)
![N-butyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11579120.png)

![(2E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11579138.png)
![(5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579145.png)
![7-(2-methoxyethyl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11579154.png)
![ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11579158.png)
![(6Z)-3-(4-methylphenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11579159.png)
![6-(4-methylphenyl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579160.png)
![3,6-diphenyl-N-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579178.png)
![4-chloro-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11579192.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11579193.png)


